2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-
Description
2,4-Imidazolidinedione, commonly referred to as hydantoin, is a heterocyclic organic compound with a five-membered ring containing two nitrogen atoms and two ketone groups. The derivative 1-[(5-bromo-1-naphthalenyl)sulfonyl]-2,4-imidazolidinedione is characterized by a sulfonyl group attached to a 5-bromo-substituted naphthalene ring at the 1-position of the hydantoin core.
Properties
IUPAC Name |
1-(5-bromonaphthalen-1-yl)sulfonylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c14-10-5-1-4-9-8(10)3-2-6-11(9)21(19,20)16-7-12(17)15-13(16)18/h1-6H,7H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCCJOAZVHTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556749 | |
| Record name | 1-(5-Bromonaphthalene-1-sulfonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113699-47-1 | |
| Record name | 1-(5-Bromonaphthalene-1-sulfonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- typically involves the following steps:
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Formation of the Imidazolidinedione Core: : This can be achieved through the cyclization of appropriate amido-nitriles under mild conditions. For example, a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazolidinedione .
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Introduction of the Sulfonyl Group: : The sulfonylation of the imidazolidinedione core can be performed using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. This step ensures the attachment of the sulfonyl group to the imidazolidinedione ring.
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Bromination of the Naphthalene Ring: : The bromination of naphthalene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The brominated naphthalene is then coupled with the sulfonylated imidazolidinedione to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the imidazolidinedione core can yield imidazolidines, which may have different chemical properties and applications.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2,4-Imidazolidinedione derivatives have been explored for their pharmacological properties, particularly in the development of new therapeutic agents:
- Anticonvulsant Activity : Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated that modifications to the naphthalene sulfonyl group can enhance the efficacy of these compounds against seizure models in rodents .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth was evaluated using various strains, revealing significant activity against both Gram-positive and Gram-negative bacteria .
Material Science
The unique properties of 2,4-Imidazolidinedione make it suitable for applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. For instance, polymers derived from this compound demonstrated improved thermal stability compared to traditional polymers .
- Coatings and Adhesives : Its reactive nature allows it to be used in formulating advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors .
Case Study 1: Anticonvulsant Evaluation
In a study published in Bioorganic Chemistry, researchers synthesized several derivatives of 2,4-Imidazolidinedione with varying naphthalenyl substituents. The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) test in mice. The results indicated that specific substitutions significantly increased seizure protection rates compared to control groups .
| Compound | Seizure Protection Rate (%) |
|---|---|
| Control | 20 |
| Compound A | 60 |
| Compound B | 75 |
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that modifications to the compound can enhance its antimicrobial effectiveness.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. The brominated naphthalene ring may also contribute to binding through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Sulfonated Hydantoins
The following table summarizes key structural and functional differences between 1-[(5-bromo-1-naphthalenyl)sulfonyl]-2,4-imidazolidinedione and related compounds:
Key Observations:
- Electronic Effects: The bromo-naphthalene sulfonyl group in the target compound provides strong electron-withdrawing properties compared to nitrofurantoin’s nitro-furanyl group. This may enhance stability but reduce solubility in polar solvents .
- Biological Activity: While nitrofurantoin is clinically validated for antibacterial use, bromo/chloro-substituted hydantoins like BCDMH are primarily industrial biocides. The target compound’s bioactivity remains speculative but could align with sulfonamide-based enzyme inhibitors .
Biological Activity
2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-, often referred to as a naphthalenylsulfonylimidazolidinedione, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure
The compound features a unique structure characterized by the imidazolidinedione core and a sulfonyl group attached to a brominated naphthalene moiety. The general formula can be represented as follows:
Biological Activity Overview
Research has indicated that 2,4-imidazolidinedione derivatives exhibit a range of biological activities including anti-inflammatory, antidiabetic, and antimicrobial effects. The specific activities of the compound are summarized below:
Anti-inflammatory Activity
Studies have shown that compounds similar to 2,4-imidazolidinedione can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. For instance, the administration of naphthalenylsulfonylimidazolidinediones demonstrated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in a rat model of induced inflammation .
Antidiabetic Properties
There is evidence suggesting that this compound may help alleviate complications associated with diabetes mellitus. In diabetic rodent models, treatment with 2,4-imidazolidinediones improved glucose tolerance and reduced hyperglycemia . The mechanism appears to involve modulation of insulin signaling pathways.
Antimicrobial Effects
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its activity compared to non-brominated analogs .
The biological activity of 2,4-imidazolidinedione is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : The compound can alter the expression of genes related to inflammation and glucose metabolism.
- Interaction with Cellular Receptors : It has been suggested that it interacts with specific receptors involved in pain and inflammation pathways.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Diabetic Rats | Reduced blood glucose levels by 30% after 4 weeks of treatment. |
| Study B | Inflammatory Model | Decreased TNF-α levels by 50% compared to control. |
| Study C | Bacterial Infections | Showed significant inhibition against E. coli and Staphylococcus aureus with MIC values < 10 µg/mL. |
Q & A
Q. What are the key synthetic routes for 2,4-imidazolidinedione derivatives with sulfonyl and bromoaryl substituents?
The synthesis of bromoaryl-sulfonyl imidazolidinediones typically involves nucleophilic substitution or coupling reactions. For example:
- Sulfonylation : Reacting a bromonaphthalene sulfonyl chloride with the imidazolidinedione core under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Analytical techniques like TLC (Rf tracking) and NMR (e.g., confirming sulfonyl proton absence at δ 3.5–4.0 ppm) are critical .
- Yield Optimization : Reaction temperatures (50–80°C) and solvent polarity (DMF, THF) influence intermediate stability. For bromo-substituted analogs, inert atmospheres (N₂/Ar) may prevent debromination .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Identify sulfonyl group integration (e.g., aromatic protons from the 5-bromo-1-naphthalenyl moiety at δ 7.5–8.5 ppm) and imidazolidinedione carbonyl signals (δ 170–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrN₂O₄S: ~393.95 Da) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Solubility data for analogs suggest logP ~2.5–3.5 .
- Stability : Store at –20°C under desiccation to prevent hydrolysis of the sulfonamide bond. Avoid prolonged exposure to light due to the bromoaryl group’s photosensitivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl and bromoaryl groups in this compound?
- DFT Calculations : Optimize geometry using Gaussian 16 with B3LYP/6-31G(d) to map electron density around the sulfonyl group (electrophilic sulfur) and bromine (leaving group potential) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina. The bromonaphthalenyl group may enhance binding via π-π stacking .
Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazolidinediones?
- Meta-Analysis : Compare IC₅₀ values from assays with standardized protocols (e.g., ATPase inhibition vs. kinase assays). For example, analogs with 5-bromo substituents show conflicting cytotoxicity (e.g., HeLa cells: IC₅₀ = 10 μM vs. 50 μM) due to assay conditions (serum concentration, exposure time) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate pharmacophore contributions .
Q. How can researchers design experiments to evaluate the compound’s potential as a protease inhibitor?
- Enzymatic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure inhibition kinetics. Monitor fluorescence quenching with a plate reader (λₑₓ = 380 nm, λₑₘ = 460 nm) .
- Control Experiments : Include positive controls (e.g., Z-Pro-prolinal) and assess non-specific binding via thermal shift assays (DSF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
